N-(1,3-dibenzyl-5-phenyl-1,2,3,4-tetrahydroimidazo[5,1-f][1,2,4]triazin-7-yl)acetamide
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Overview
Description
N-(1,3-dibenzyl-5-phenyl-1,2,3,4-tetrahydroimidazo[5,1-f][1,2,4]triazin-7-yl)acetamide is a complex organic compound characterized by its unique structure, which includes benzyl, phenyl, and imidazo-triazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dibenzyl-5-phenyl-1,2,3,4-tetrahydroimidazo[5,1-f][1,2,4]triazin-7-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo-triazine core, followed by the introduction of benzyl and phenyl groups through nucleophilic substitution reactions. The final step involves the acylation of the amine group with acetic anhydride under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction environments, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dibenzyl-5-phenyl-1,2,3,4-tetrahydroimidazo[5,1-f][1,2,4]triazin-7-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The benzyl and phenyl groups can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,3-dibenzyl-5-phenyl-1,2,3,4-tetrahydroimidazo[5,1-f][1,2,4]triazin-7-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-dibenzyl-5-phenyl-1,2,3,4-tetrahydroimidazo[5,1-f][1,2,4]triazin-7-yl)acetamide: shares structural similarities with other imidazo-triazine derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern and the presence of the acetamide group, which imparts distinct chemical and biological properties compared to other similar compounds.
This detailed article provides a comprehensive overview of This compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C27H27N5O |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-(1,3-dibenzyl-5-phenyl-2,4-dihydroimidazo[5,1-f][1,2,4]triazin-7-yl)acetamide |
InChI |
InChI=1S/C27H27N5O/c1-21(33)28-27-29-26(24-15-9-4-10-16-24)25-19-30(17-22-11-5-2-6-12-22)20-31(32(25)27)18-23-13-7-3-8-14-23/h2-16H,17-20H2,1H3,(H,28,29,33) |
InChI Key |
ABSSTYHDVFWKKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=C2N1N(CN(C2)CC3=CC=CC=C3)CC4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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